Bromoclenbuterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

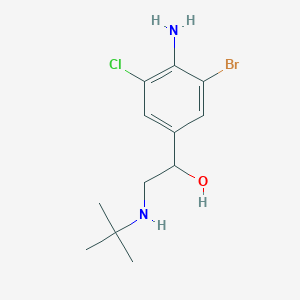

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROAKIHDILEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376770 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37153-52-9 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoclenbuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Bromoclenbuterol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Bromoclenbuterol, a halogenated analogue of the potent β2-adrenergic agonist Clenbuterol, presents a compelling case for detailed pharmacological investigation. While its direct experimental characterization remains limited in publicly accessible literature, its structural similarity to Clenbuterol provides a strong foundation for a hypothesized mechanism of action centered on the β2-adrenergic receptor (β2AR). This in-depth technical guide synthesizes the current understanding of β2AR signaling and the structure-activity relationships of its agonists to propose a putative molecular mechanism for this compound. Furthermore, this guide provides a comprehensive suite of detailed, field-proven experimental protocols to enable the scientific community to rigorously test these hypotheses, elucidate the compound's unique pharmacological profile, and unlock its potential therapeutic or research applications.

Introduction: The Rationale for Investigating this compound

Clenbuterol is a well-characterized β2-adrenergic agonist with potent bronchodilatory and anabolic effects.[1][2] Its therapeutic applications and illicit use in performance enhancement have driven extensive research into its mechanism of action.[1][3][4] this compound, distinguished by the substitution of a chlorine atom with bromine on the aromatic ring, emerges as a significant process-related impurity in the synthesis of Clenbuterol.[5] Beyond its role as an impurity, the principles of medicinal chemistry suggest that such a halogen substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Studies on Clenbuterol analogues have indicated that aromatic halo-substituents can contribute significantly to the total binding energy at the β2-adrenoceptor.[6] This observation underpins the central hypothesis of this guide: that this compound is a potent and selective β2-adrenergic agonist, with its mechanism of action mirroring that of Clenbuterol, but potentially with altered receptor affinity, efficacy, and signaling bias. A thorough investigation is therefore warranted to define its pharmacological signature.

The Hypothesized Core Mechanism: β2-Adrenergic Receptor Activation

Based on its structural architecture, this compound is predicted to function as a direct-acting agonist at the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][7] The binding of this compound to the β2AR is anticipated to trigger a conformational change in the receptor, initiating a cascade of intracellular signaling events. The primary and most well-established pathway involves the canonical Gs-protein signaling cascade.

Canonical Gs-Protein Signaling Pathway

The cornerstone of β2AR agonism is the activation of the heterotrimeric Gs protein.[7]

-

Receptor Binding and Gs Activation: this compound binds to the orthosteric binding site of the β2AR. This induces a conformational shift in the receptor, facilitating its interaction with the Gs protein complex (Gαs, Gβ, and Gγ subunits). This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Adenylyl Cyclase Activation and cAMP Production: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[8]

-

Protein Kinase A (PKA) Activation and Downstream Effects: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits. Activated PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as smooth muscle relaxation in the airways.[8]

Figure 1: Hypothesized canonical Gs-protein signaling pathway for this compound.

Alternative Gi-Protein Coupling

Increasing evidence suggests that the β2AR can also couple to inhibitory G proteins (Gi). This dual coupling allows for more complex and nuanced cellular responses. Agonist binding can lead to the dissociation of the Gi protein complex, and the liberated Gβγ subunits can activate downstream signaling pathways, such as the MAPK/ERK pathway, which is implicated in cell growth and proliferation. The degree to which this compound may favor Gs versus Gi coupling (a phenomenon known as "biased agonism") is a critical area for investigation.

Experimental Validation and Characterization

To move from a hypothesized to a confirmed mechanism of action, a series of rigorous in vitro experiments are necessary. The following protocols provide a framework for the comprehensive pharmacological characterization of this compound.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor.[9] A competitive binding assay will be employed to determine the inhibition constant (Ki) of this compound for the β2AR.

Experimental Workflow:

Figure 2: Workflow for competitive radioligand binding assay.

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line with stable or transient expression of the human β2AR (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177, a β-adrenergic antagonist) near its Kd value.

-

Increasing concentrations of unlabeled this compound or a reference compound (e.g., Clenbuterol, isoproterenol).

-

Cell membrane preparation.

-

-

Define non-specific binding by including a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data Output:

| Compound | IC50 (nM) | Ki (nM) |

| Reference Agonist | Value | Value |

| This compound | To be determined | To be determined |

cAMP Accumulation Assay: Assessing Functional Agonism and Potency

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a direct readout of Gs-protein activation.[10] The potency (EC50) and efficacy (Emax) of this compound can be determined from the resulting dose-response curve.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Use a cell line expressing the β2AR (e.g., HEK293 or CHO cells).

-

Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound or a reference agonist (e.g., isoproterenol).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP using a commercially available kit based on principles such as competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA-based methods).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of this compound.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).

-

Expected Data Output:

| Compound | EC50 (nM) | Emax (% of Reference Agonist) |

| Reference Agonist | Value | 100% |

| This compound | To be determined | To be determined |

Structure-Activity Relationship (SAR) Insights

The key structural difference between Clenbuterol and this compound is the substitution of a chlorine atom with a bromine atom at one of the halogenated positions on the phenyl ring. General principles of SAR for β2-agonists highlight the importance of the substituents on the aromatic ring for receptor interaction.[11][12] Halogen atoms can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity and pharmacokinetic profile. The larger atomic radius and greater polarizability of bromine compared to chlorine may lead to altered interactions within the ligand-binding pocket of the β2AR. It is plausible that this substitution could either enhance or slightly diminish the binding affinity of this compound compared to Clenbuterol.

Concluding Remarks and Future Directions

This guide provides a robust, albeit hypothesized, framework for understanding the mechanism of action of this compound. The core of this hypothesis is that this compound acts as a β2-adrenergic agonist, initiating the canonical Gs-cAMP-PKA signaling pathway. The provided experimental protocols offer a clear path for the scientific community to rigorously test this hypothesis and to fully characterize the pharmacological profile of this intriguing compound.

Future research should also explore the potential for biased agonism by investigating the activation of Gi-dependent signaling pathways (e.g., through ERK phosphorylation assays) and β-arrestin recruitment assays.[13][14] A comprehensive understanding of this compound's pharmacology will not only clarify its potential as a research tool or therapeutic agent but also contribute to the broader knowledge of β2-adrenergic receptor signaling and the structure-activity relationships of its ligands.

References

- Sillence, M. N., & Leedham, M. P. (1990). Affinity of Clenbuterol Analogues for Beta 2-adrenoceptors in Bovine Skeletal Muscle and the Effect of These Compounds on Urinary Nitrogen Excretion in Female Rats. Journal of Animal Science, 68(11), 3555–3563.

-

Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

- Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Archives internationales de pharmacodynamie et de therapie, 249(1), 45-63.

-

Wikipedia. (2024, January 5). Discovery and development of beta2 agonists. Retrieved from [Link]

- Giorgetti, A., et al. (2021). Computational and experimental approaches to probe GPCR activation and signaling. Current Opinion in Structural Biology, 69, 134-142.

- Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs.

- Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. V. (2016). Synthesis and Characterization of this compound. Medicinal Chemistry (Los Angeles), 6(8), 546-549.

- Slack, K., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4387-4397.

- ResearchGate. (n.d.). Trafficking assays of the β2-adrenergic receptor (β2AR). [Diagram].

- Hogue, M., et al. (2019). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 7(5), e00523.

- Wess, J. (2021). Designer GPCRs as Novel Tools to Identify Metabolically Important Signaling Pathways. Trends in Pharmacological Sciences, 42(6), 447-459.

- Cherezov, V., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1011-1016.

- Eddy, M. (2018, February 28). New Tools for Understanding Allosteric Signaling in G Protein Coupled Receptors [Video]. LabRoots.

- Ruffolo, R. R. Jr. (1984). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. In Adrenoceptors and Catecholamine Action—Part B (pp. 1-50). Karger Publishers.

- ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.

- El-Ghanem, M. M. (2017). Clenbuterol Hydrochloride.

- Arnsten, A. F., et al. (2005). Beta2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals. Neurobiology of Aging, 26(4), 435-442.

-

Wikipedia. (2024, January 12). Beta-2 adrenergic receptor. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Clenbuterol. Retrieved from [Link]

- Pellegrino, M. A., et al. (2004). Clenbuterol antagonizes glucocorticoid-induced atrophy and fibre type transformation in mice. Experimental Physiology, 89(1), 89-100.

- O'Donnell, J., et al. (2023, December 13). Beta2-Receptor Agonists and Antagonists. In StatPearls.

- Fira, A., et al. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. Cells, 10(4), 936.

-

Wikipedia. (2023, December 1). Beta2-adrenergic agonist. Retrieved from [Link]

- Goodwin, A. K., et al. (1996). Pharmacological characterization of the discriminative stimulus effects of clenbuterol in rats. The Journal of Pharmacology and Experimental Therapeutics, 277(1), 214-222.

Sources

- 1. Clenbuterol - Wikipedia [en.wikipedia.org]

- 2. Clenbuterol antagonizes glucocorticoid-induced atrophy and fibre type transformation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. filmogaz.com [filmogaz.com]

- 6. Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Bromoclenbuterol

Foreword: This document provides a detailed exploration of the pharmacokinetic profile of Bromoclenbuterol, a beta-2 adrenergic agonist. While closely related to its more studied counterpart, Clenbuterol, this compound presents a unique subject for pharmacokinetic analysis. This guide is structured for researchers, scientists, and drug development professionals, offering a synthesis of established principles in pharmacokinetics with the specific, albeit limited, data available for this compound. We will delve into the theoretical underpinnings of its journey through the body, grounded in the broader understanding of beta-2 agonists, and present robust experimental frameworks for its comprehensive study.

Introduction to this compound and the Beta-2 Adrenergic Agonist Class

This compound is a sympathomimetic amine, structurally analogous to Clenbuterol, and is classified as a beta-2 adrenergic agonist.[1][2] These agents are designed to selectively target beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[3][4] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation.[5][6] This mechanism of action is the cornerstone of their therapeutic use in managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[6]

The pharmacokinetic (PK) profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical to understanding its efficacy and safety.[7][8] For beta-2 agonists, the route of administration—typically oral or inhaled—significantly influences their PK properties.[9] While comprehensive PK data for this compound is not as abundant as for Clenbuterol, we can infer many of its characteristics from the established behavior of the drug class and from direct in vitro studies.

The Pharmacokinetic Journey: ADME Profile

The passage of any drug through the body can be systematically described by four main processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[8] This framework allows us to predict a drug's onset of action, duration of effect, and potential for accumulation or drug-drug interactions.

Caption: High-level overview of the ADME process for a xenobiotic.

Absorption

For orally administered beta-2 agonists, absorption from the gastrointestinal tract is generally efficient.[9] Clenbuterol, for instance, is rapidly and almost completely absorbed after oral administration.[10] Given the structural similarities, this compound is predicted to exhibit good oral absorption. However, extensive first-pass metabolism, particularly sulphation in the liver, can significantly reduce the systemic bioavailability of many beta-2 agonists.[9] This phenomenon, where the drug is metabolized after absorption but before reaching systemic circulation, is a critical factor in determining the effective dose.[7]

Distribution

Once in the bloodstream, drugs distribute to various tissues. The extent of distribution is influenced by factors like plasma protein binding, tissue permeability, and the drug's physicochemical properties. Most beta-2 agonists exhibit negligible plasma protein binding and substantial extravascular distribution.[9] This suggests that this compound likely distributes widely throughout the body. Its lipophilic nature, inferred from its chemical structure, would facilitate passage across cell membranes to reach target receptors in tissues like bronchial smooth muscle.

Metabolism: The Biotransformation of this compound

Metabolism, or biotransformation, is the body's process of chemically altering xenobiotics to facilitate their elimination.[11][12] This typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).[12] The liver is the primary site of drug metabolism.[13]

For this compound, direct evidence comes from an in vitro study using pig liver microsomes.[14] Key findings from this research include:

-

Extensive Metabolism: this compound is extensively metabolized by hepatic microsomes.[14]

-

Primary Metabolite: The primary biotransformation product is a single polar metabolite, identified as the hydroxylamine derivative of this compound. This N-oxidation occurs on the aniline nitrogen.[14]

-

Enzymatic Pathways: The formation of this metabolite is significantly reduced by inhibitors of both flavin monooxygenase (FMO) and cytochrome P450 (CYP450) enzyme systems, indicating that both pathways are involved in its metabolism.[14]

This metabolic pathway is significant because N-oxidation products can sometimes be associated with toxicological effects, a critical consideration in drug development.[15] The chemical instability of the hydroxylamine metabolite was also noted, as it could spontaneously oxidize to nitroso and nitro derivatives during analysis.[14]

Caption: Primary metabolic pathway of this compound in liver microsomes.[14]

Excretion

Excretion is the final removal of the drug and its metabolites from the body.[7] For beta-2 agonists, the primary route of elimination depends on the route of administration. Intravenously administered drug is predominantly cleared by the kidneys, whereas orally administered doses are mostly eliminated through biotransformation followed by renal excretion of the metabolites.[9] Given its extensive metabolism, it is expected that this compound is primarily excreted as its hydroxylamine metabolite and other potential conjugates in the urine.

Experimental Protocols for Pharmacokinetic Characterization

To rigorously define the pharmacokinetic profile of this compound, a series of validated in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assay

This assay provides the intrinsic clearance (CLint) of a compound, which is a measure of its metabolic lability.[16]

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

Methodology:

-

Preparation: Prepare human liver microsomes (HLM) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[17]

-

Incubation Mixture: In a 96-well plate, combine the HLM suspension with this compound (final concentration, e.g., 1 µM).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The inclusion of this cofactor is essential for the activity of CYP450 enzymes.[12]

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent drug, is collected for analysis.

-

Analysis: The concentration of this compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: The natural log of the percentage of remaining this compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Caption: Workflow for an in vitro metabolic stability assay.

Analytical Method for Quantification in Biological Matrices

Accurate quantification of this compound in plasma or urine is fundamental to any PK study. LC-MS/MS is the gold standard for this due to its high sensitivity and specificity.[18][19][20]

Objective: To develop and validate a method for measuring this compound concentrations in plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a clean vial for LC-MS/MS injection.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reverse-phase column to separate this compound from endogenous matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for this compound and its internal standard, ensuring high selectivity.

-

-

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Linearity: A calibration curve should be linear over the expected concentration range.

-

Accuracy & Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

-

Selectivity: No interference from endogenous components in the matrix.

-

Recovery & Matrix Effect: Assess the efficiency of the extraction and any ion suppression or enhancement from the biological matrix.

-

Data Summary and Interpretation

While a full quantitative PK table for this compound is pending dedicated in vivo studies, we can summarize the comparative metabolic profile based on existing literature.

| Feature | This compound | Clenbuterol |

| Primary Metabolic Route | N-Oxidation[14] | N-Oxidation, Glucuronidation[15][21][22] |

| Primary Metabolite(s) | N-hydroxy-bromoclenbuterol[14] | N-hydroxy-clenbuterol, Nitro-clenbuterol, Glucuronide conjugates[15][21] |

| Key Enzymes Involved | Cytochrome P450, Flavin Monooxygenase[14] | Cytochrome P450, UDP-glucuronosyltransferases (UGTs)[14][22] |

| Predicted Excretion | Primarily as metabolites in urine | Metabolites and some unchanged drug in urine[23] |

Conclusion and Future Directions

The pharmacokinetic profile of this compound, while not fully elucidated, can be partially constructed based on its classification as a beta-2 adrenergic agonist and specific in vitro metabolism data. It is predicted to have good oral absorption, but its systemic bioavailability may be limited by first-pass metabolism. Its primary metabolic pathway involves N-oxidation via CYP450 and FMO systems to form a hydroxylamine derivative.[14]

To fully characterize its ADME properties, dedicated in vivo studies in relevant preclinical species and eventually in humans are required. Such studies, employing robust and validated analytical methods like LC-MS/MS, would be essential to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability). This comprehensive understanding is a prerequisite for any further clinical development and for ensuring the safety and efficacy of this compound as a potential therapeutic agent.

References

-

Zia-Amirhosseini, P., & Smith, J. D. (1995). In Vitro Metabolism of Clenbuterol and Bromobuterol by Pig Liver Microsomes. PubMed. Available at: [Link]

-

Sitar, D. S. (1996). Clinical pharmacokinetics of beta-agonists. PubMed. Available at: [Link]

-

Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Hilaris Publisher. Available at: [Link]

-

Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Semantic Scholar. Available at: [Link]

-

Thevis, M., & Schänzer, W. (2005). Analytical methods for the detection of clenbuterol. Semantic Scholar. Available at: [Link]

-

Numonova, G. (2023). CLINICAL PHARMACOLOGY OF BETA 2 ADRENOMIMETIC DRUGS. ASMI. Available at: [Link]

-

Thevis, M., & Schänzer, W. (2005). Analytical Methods for the Detection of Clenbuterol. PubMed. Available at: [Link]

-

Ho, E. N., et al. (2010). Detection of urine and blood clenbuterol following short-term oral administration in the horse. Immunopharmacology and Immunotoxicology. Available at: [Link]

-

Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. ResearchGate. Available at: [Link]

-

Tudela, E., et al. (2019). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. NIH. Available at: [Link]

-

Thevis, M., & Schänzer, W. (2005). Analytical Methods for the Detection of Clenbuterol. ResearchGate. Available at: [Link]

-

Yang, S., et al. (2013). Detection of clenbuterol at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques. PubMed. Available at: [Link]

-

Liu, Y., et al. (2015). Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. International Journal of Clinical and Experimental Medicine. Available at: [Link]

-

Rossi, S., et al. (2022). BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Biolife. Available at: [Link]

-

Tumpa, A., et al. (2022). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. MDPI. Available at: [Link]

-

Girault, J., et al. (1989). Steady-state bioavailability and pharmacokinetics of ambroxol and clenbuterol administered alone and combined in a new oral formulation. PubMed. Available at: [Link]

-

Alonen, A., et al. (2009). Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Huang, L., et al. (2007). Rapid screening of clenbuterol in urine samples by desorption electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Liu, Y., et al. (2015). Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. NIH. Available at: [Link]

-

Pharmaron. (n.d.). Metabolism. Pharmaron. Available at: [Link]

-

Wikipedia. (n.d.). Clenbuterol. Wikipedia. Available at: [Link]

-

Helen, D. (n.d.). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Longdom. Available at: [Link]

-

Bories, G., et al. (1995). Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Beta2-adrenergic agonist. Wikipedia. Available at: [Link]

-

Racing Medication and Testing Consortium. (n.d.). RMTC Position Statement on Clenbuterol. RMTC. Available at: [Link]

-

Fabregat-Cabello, N., et al. (2013). Detection of main urinary metabolites of β2-agonists clenbuterol, salbutamol and terbutaline by liquid chromatography high resolution mass spectrometry. PubMed. Available at: [Link]

-

Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Genomind. Available at: [Link]

-

Buxton, I. L. O. (n.d.). Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. AccessAnesthesiology. Available at: [Link]

-

Powell, M. L., et al. (1985). Comparative bioavailability and pharmacokinetics of three formulations of albuterol. PubMed. Available at: [Link]

-

Simple Nursing. (2022). Pharmacokinetics Absorption, Distribution, Metabolism, Excretion | Made Easy. YouTube. Available at: [Link]

-

Peck, T., & Hill, S. (n.d.). Absorption, distribution, metabolism and excretion. Cambridge University Press. Available at: [Link]

-

Sizar, O., & Gupta, M. (2023). Beta-2 Agonists. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Yabana, H., et al. (1983). Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats. PubMed. Available at: [Link]

-

Dalvie, D., et al. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC - NIH. Available at: [Link]

-

Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

-

Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol. PubMed. Available at: [Link]

-

Ti-A-Cal, E., & Kasi, A. (2023). Biochemistry, Biotransformation. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Lee, M. Y., & Lee, S. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]

-

Engwerda, C. R., et al. (2001). Bromelain Modulates T Cell and B Cell Immune Responses in Vitro and in Vivo. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Characterization of this compound | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CLINICAL PHARMACOLOGY OF BETA 2 ADRENOMIMETIC DRUGS | Multidisciplinary Journal of Science and Technology [mjstjournal.com]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. biolife-publisher.it [biolife-publisher.it]

- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. genomind.com [genomind.com]

- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 9. Clinical pharmacokinetics of beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rmtcnet.com [rmtcnet.com]

- 11. longdom.org [longdom.org]

- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pharmaron.com [pharmaron.com]

- 18. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of clenbuterol at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Bromoclenbuterol (CAS No. 37153-52-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Bromoclenbuterol, a halogenated derivative of Clenbuterol, identified primarily as a process-related impurity in the synthesis of the latter. While not a therapeutically utilized compound itself, its structural relationship to a potent β2-adrenergic agonist necessitates a thorough understanding of its chemical, pharmacological, and toxicological profile for professionals in drug development and quality control. This document synthesizes available data on its synthesis, physicochemical properties, and regulatory context, and extrapolates its likely pharmacological and toxicological characteristics based on the well-documented profile of Clenbuterol. This guide is intended to serve as a critical resource for researchers, analytical chemists, and regulatory affairs specialists.

Introduction and Regulatory Context

This compound, with the CAS number 37153-52-9, is recognized as a significant process-related impurity in the manufacturing of Clenbuterol Hydrochloride, a sympathomimetic amine used as a bronchodilator in the treatment of breathing disorders such as asthma. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines, specifically ICH Q3A, to control impurities in new drug substances.[1][2][3][4] These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds to ensure patient safety.[1][3] this compound is listed as Impurity F in the European Pharmacopoeia for Clenbuterol, underscoring its regulatory significance.[5]

This guide provides a detailed scientific overview of this compound, moving beyond its status as a mere impurity to offer a comprehensive technical resource.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its synthesis, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 37153-52-9 | [5][6][7] |

| Molecular Formula | C12H18BrClN2O | [7] |

| Molecular Weight | 321.64 g/mol | [5][7] |

| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [5] |

| Synonyms | Bromchlorbuterol, Clenbuterol EP Impurity F | [5] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 430.3°C at 760 mmHg (Predicted) | |

| Density | 1.424 g/cm³ (Predicted) | |

| Flash Point | 214°C (Predicted) |

Synthesis and Characterization

The synthesis of this compound is primarily of interest in the context of understanding its formation as a byproduct during Clenbuterol production. A detailed synthetic route has been described, which can be adapted for the preparation of a reference standard for analytical purposes.

Synthetic Pathway

The formation of this compound is attributed to the presence of a mono-chloro intermediate during the chlorination of 4-aminoacetophenone, the initial step in Clenbuterol synthesis. This intermediate can then react with bromine to form the brominated precursor to this compound.

Step-by-Step Experimental Protocol

The following protocol is a summarized adaptation from published literature for the synthesis of this compound:

-

Chlorination: 4-Aminoacetophenone is reacted with N-Chlorosuccinimide in 1N HCl to yield 4-amino-3-chloroacetophenone. The formation of this mono-chloro intermediate is a critical step leading to the impurity.

-

Bromination: The resulting 4-amino-3-chloroacetophenone is then treated with bromine to introduce a bromine atom onto the aromatic ring, yielding 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.

-

Amination: The bromoethanone derivative is subsequently reacted with tert-butylamine to introduce the characteristic side chain, forming 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone.

-

Reduction: Finally, the ketone is reduced using sodium borohydride in methanol to afford this compound.

Analytical Characterization

The synthesized this compound can be characterized using a suite of analytical techniques to confirm its structure and purity:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Inferred Pharmacology and Mechanism of Action

Due to a lack of direct studies on this compound, its pharmacological profile is inferred from its close structural analogue, Clenbuterol. Clenbuterol is a potent and selective β2-adrenergic receptor agonist. It is reasonable to hypothesize that this compound also acts as a β-agonist.

Putative Mechanism of Action

As a presumed β2-adrenergic agonist, this compound would bind to β2-adrenergic receptors, which are G-protein coupled receptors. This binding is expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a physiological response. In bronchial smooth muscle, this cascade leads to relaxation and bronchodilation.[8]

Receptor Selectivity

The selectivity of this compound for β2-adrenergic receptors over β1 and β3 subtypes is unknown. Clenbuterol itself exhibits high selectivity for the β2 receptor.[9][10] The introduction of a bromine atom in place of a chlorine atom could potentially alter the binding affinity and selectivity profile. Further research, including competitive radioligand binding assays and functional assays, would be necessary to definitively characterize the receptor pharmacology of this compound.

Inferred Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been experimentally determined. However, insights can be drawn from the known pharmacokinetics of Clenbuterol and other similar β-agonists.[11][12][13]

-

Absorption: Clenbuterol is well-absorbed after oral administration.[14] It is likely that this compound would also be readily absorbed from the gastrointestinal tract.

-

Distribution: Clenbuterol is distributed to various tissues, with notable concentrations found in the lungs and liver.[14] A similar distribution pattern can be anticipated for this compound.

-

Metabolism: The metabolism of this compound is uncharacterized. Clenbuterol undergoes limited metabolism in some species. The presence of both bromine and chlorine on the aromatic ring of this compound may influence its metabolic fate, potentially leading to different metabolites compared to Clenbuterol. In vitro studies using liver microsomes would be required to investigate its metabolic stability and identify potential metabolites.[12]

-

Excretion: Clenbuterol is primarily excreted unchanged in the urine.[14] It is plausible that this compound and its potential metabolites would also be eliminated via the renal route.

Inferred Toxicology and Safety Profile

As this compound is an impurity in a pharmaceutical product, its toxicological profile is of paramount importance. In the absence of specific toxicological data for this compound, a preliminary risk assessment must rely on data from its parent compound, Clenbuterol, and general principles of impurity qualification.

The toxicological effects of Clenbuterol are primarily related to its β2-adrenergic agonist activity and include tachycardia, tremors, and palpitations at high doses. The introduction of a bromine atom in this compound could potentially introduce unique toxicological properties, including the possibility of different metabolic activation pathways or off-target effects.

A comprehensive toxicological evaluation of this compound, should it be required for qualification at higher levels, would involve a battery of in vitro and in vivo studies, including:

-

Genotoxicity assays: To assess the potential for DNA damage.

-

Acute and repeated-dose toxicity studies in relevant animal models: To determine the overall toxicity profile and identify target organs.[15][16][17][18]

Analytical Methodologies

The detection and quantification of this compound as an impurity in Clenbuterol API requires sensitive and specific analytical methods.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of pharmaceutical impurities. A reversed-phase HPLC method with UV detection would be suitable for the separation and quantification of this compound from Clenbuterol and other related substances. The European Pharmacopoeia outlines HPLC methods for the analysis of Clenbuterol and its impurities.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification at very low levels, LC coupled with mass spectrometry offers superior sensitivity and selectivity.

Reference Standards

The accurate quantification of this compound requires a well-characterized reference standard. Certified Reference Materials (CRMs) for this compound may be available from various pharmacopoeias and commercial suppliers.[20][21][22][23][24][25][26] The use of a certified reference standard is essential for method validation and ensuring the accuracy of analytical results.[21][22][23]

Conclusion and Future Directions

This compound (CAS No. 37153-52-9) is a critical process-related impurity in the synthesis of Clenbuterol, with regulatory implications for the quality control of the final drug product. While its pharmacological and toxicological profiles have not been directly studied, its structural similarity to Clenbuterol suggests it likely acts as a β2-adrenergic agonist.

For drug development professionals, a thorough understanding of the synthesis, characterization, and analytical control of this compound is essential for ensuring the safety and quality of Clenbuterol-containing pharmaceuticals. Future research should focus on the definitive characterization of the pharmacological and toxicological properties of this compound to provide a more complete safety profile and inform the setting of appropriate specification limits.

References

- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Accessed January 15, 2026.

- ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. gmp-compliance.org. Accessed January 15, 2026.

- Kannasani RK, Battula SR, Sannithi SB, Mula S, Babu VVV. Synthesis and Characterization of this compound. Med Chem (Los Angeles). 2016;6(8):546-549.

- Federal Institute for Drugs and Medical Devices (BfArM). Guideline on Impurities in new Active Pharmaceutical Ingredients. Published March 2023.

- European Medicines Agency. Quality: impurities. European Medicines Agency. Accessed January 15, 2026.

- National Center for Biotechnology Information. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Omega. 2022;7(51):48183-48188.

- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. Published June 2008.

- Wikipedia. Substituted phenethylamine. Wikipedia. Accessed January 15, 2026.

- Nova Southeastern University. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Published September 1, 2023.

- National Center for Biotechnology Information. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2021;26(5):1323.

- ResearchGate. (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Published January 10, 2023.

- National Center for Biotechnology Information. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway. Cell Physiol Biochem. 2017;41(4):1393-1405.

- uspbpep.com. Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. Published April 2, 2014.

- ChemicalBook. This compound | 37153-52-9. ChemicalBook. Accessed January 15, 2026.

- National Center for Biotechnology Information. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway. Cell Signal. 2012;24(12):2287-2296.

- National Center for Biotechnology Information. In vitro toxicity and formation of early conjugates in Caco-2 cell line treated with clenbuterol, salbutamol and isoxsuprine. Eur J Drug Metab Pharmacokinet. 1997;22(2):173-178.

- Sigma-Aldrich. Clenbuterol hydrochloride European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich. Accessed January 15, 2026.

- CPAChem. CERTIFIED REFERENCE MATERIAL Organic substance. CPAChem. Accessed January 15, 2026.

- Fisher Scientific. Certified Reference Materials and Standards. Fisher Scientific. Accessed January 15, 2026.

- European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.

- LGC Standards.

- National Center for Biotechnology Information. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxics. 2022;10(10):588.

- Global Substance Registration System. This compound. gsrs. Accessed January 15, 2026.

- Smolecule. Buy Bromchlorbuterol hydrochloride | 78982-84-0. Smolecule. Published August 15, 2023.

- National Center for Biotechnology Information. The pharmacokinetics and residues of clenbuterol in veal calves. J Anim Sci. 1991;69(11):4538-4544.

- Global Substance Registration System. This compound HYDROCHLORIDE. gsrs. Accessed January 15, 2026.

- Reagecon Diagnostics Limited. Selected Certified Reference Materials (Sigma). Reagecon. Accessed January 15, 2026.

- National Center for Biotechnology Information. The ABCD of clinical pharmacokinetics. Br J Clin Pharmacol. 2013;75(2):307-309.

- ResearchGate. Development of clenbuterol reference materials: Lyophilized bovine eye samples free of clenbuterol (CRM 673) and containing clenbuterol (CRM 674). Part 1: Preparation, homogeneity and stability. Anal Bioanal Chem. 2008;391(6):2101-2109.

- National Center for Biotechnology Information. The selectivity of β-adrenoceptor agonists at human β1-, β2-. Br J Pharmacol. 2010;160(5):1048-1061.

- Baylor College of Medicine. Drug Metabolism and Pharmacokinetics. BCM. Accessed January 15, 2026.

- National Center for Biotechnology Information. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. Pharmacol Res Perspect. 2022;10(1):e00978.

- National Center for Biotechnology Information. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature.

- British Pharmacopoeia. clenbuterol impurity D - Reference Standards catalogue. British Pharmacopoeia. Accessed January 15, 2026.

- National Center for Biotechnology Information. This compound. PubChem. Accessed January 15, 2026.

- National Center for Biotechnology Information. Pharmacokinetics of bambuterol in healthy subjects. Br J Clin Pharmacol. 1998;45(5):471-479.

- National Center for Biotechnology Information. Pharmacokinetics of bambuterol in healthy subjects. Br J Clin Pharmacol. 1998;45(5):471-479.

- bioRxiv. Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Published September 1, 2021.

- National Center for Biotechnology Information. Clinical pharmacokinetics of bambuterol. Clin Pharmacokinet. 1995;28(4):285-295.

- National Center for Biotechnology Information. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. 2020;12(10):917.

- European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Published December 8, 2022.

- ResearchGate. The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors: RESEARCH PAPER. Br J Pharmacol. 2010;160(5):1048-1061.

- Charles River Laboratories. ADME DMPK Studies. Charles River. Accessed January 15, 2026.

- ResearchGate. The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. Br J Pharmacol. 2010;160(5):1048-1061.

- OICC Press. In vitro and in vivo toxicity assessment of nanoparticles. OICC Press.

- MDPI.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 3. bfarm.de [bfarm.de]

- 4. fda.gov [fda.gov]

- 5. This compound | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 37153-52-9 [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]

- 13. criver.com [criver.com]

- 14. The pharmacokinetics and residues of clenbuterol in veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oiccpress.com [oiccpress.com]

- 19. uspbpep.com [uspbpep.com]

- 20. 克仑特罗 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 21. fr.cpachem.com [fr.cpachem.com]

- 22. fishersci.com [fishersci.com]

- 23. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]

- 24. reagecon.com [reagecon.com]

- 25. researchgate.net [researchgate.net]

- 26. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

Molecular structure of Bromoclenbuterol

An In-Depth Technical Guide to the Molecular Structure of Bromoclenbuterol

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a significant structural analog and process-related impurity of the β2-adrenergic agonist, Clenbuterol.[1] The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical identity, physicochemical properties, three-dimensional architecture, and stereochemical nature. We will explore the synthetic pathway that dictates its final structure and the spectroscopic techniques used for its definitive characterization. Furthermore, this guide delves into the structure-activity relationship (SAR) of this compound, contextualizing its molecular features within the mechanism of β2-adrenergic receptor activation. The insights presented herein are crucial for impurity profiling, analytical method development, and understanding the pharmacological implications of this compound.

Introduction

This compound, chemically known as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine primarily recognized in the pharmaceutical industry as "Clenbuterol Impurity F" in European Pharmacopoeia standards.[2] Its emergence during the synthesis of Clenbuterol, a potent bronchodilator and decongestant, makes it a critical molecule for quality control and safety assessment in pharmaceutical manufacturing.[3]

The rationale for an in-depth structural analysis is twofold. Firstly, as a process-related impurity, its presence must be rigorously monitored. Understanding its distinct structural and physicochemical properties is paramount for developing sensitive and specific analytical methods to detect and quantify it. Secondly, as a close structural analog of Clenbuterol, this compound is itself a β2-agonist and a molecule of pharmacological interest.[4] Analyzing its structure provides valuable insights into the subtle modifications that can influence receptor binding, selectivity, and overall biological activity. This guide serves as a foundational document, bridging the gap between synthetic chemistry, analytical characterization, and pharmacological relevance.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data are essential for analytical method development, formulation studies, and predicting the compound's behavior in biological systems. The key properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [2] |

| CAS Number | 37153-52-9 | [2][5][6] |

| Molecular Formula | C12H18BrClN2O | [2][6][7] |

| Molecular Weight | 321.64 g/mol | [2][5][7] |

| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [4][6] |

| Density | 1.424 g/cm³ (Predicted) | [4][6] |

| pKa | 13.48 (Predicted) | [4][8] |

Molecular Architecture

The pharmacological activity of this compound is a direct consequence of its three-dimensional shape and the spatial arrangement of its functional groups.

2D Structural Representation

The core of this compound is a heavily substituted phenyl ring attached to an ethanolamine side chain. The key functional groups are:

-

A 4-amino-3-bromo-5-chlorophenyl Group: An aromatic ring with an activating amino group and two deactivating halogen substituents. The specific placement of these groups is a direct result of the synthetic route.

-

An Ethanolamine Side Chain: This -CH(OH)-CH₂-NH- moiety is characteristic of many β-agonists and is critical for interaction with the adrenergic receptor.

-

An N-tert-butyl Group: This bulky alkyl group attached to the amine is a key structural feature that typically imparts selectivity for the β2-adrenergic receptor over other β-receptor subtypes.

Caption: 2D chemical structure of this compound.

Stereochemistry and 3D Conformation

The molecular structure of this compound contains a single chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Bromoclenbuterol and (S)-Bromoclenbuterol.

The synthetic process used to produce this compound is not stereoselective, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers. This mixture is known as a racemate or a racemic mixture.[9][10] This is a critical point, as it is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities, potencies, and even different types of activity at a biological target. The differential interaction arises from the three-point attachment model of drug-receptor binding, where the specific 3D arrangement of functional groups is essential for optimal engagement with the asymmetric binding pocket of the receptor.

Synthesis and Structural Elucidation

The identity of a molecule is unequivocally confirmed by its synthesis and subsequent characterization using spectroscopic methods. This process provides a self-validating system, ensuring the structure is correct.

Synthetic Pathway

The synthesis of this compound is intrinsically linked to that of Clenbuterol, arising from an incomplete initial chlorination step. The established laboratory synthesis provides definitive proof of its structure.

Experimental Protocol: Synthesis of this compound [7]

-

Step 1: Monochlorination. 4-Aminoacetophenone is reacted with N-Chlorosuccinimide (NCS) in an acidic medium (1N HCl) to yield 4-amino-3-chloroacetophenone. This step is critical; incomplete dichlorination leaves this monochloro intermediate, which is the root cause of this compound formation.

-

Step 2: Bromination. The 4-amino-3-chloroacetophenone intermediate is then reacted with bromine. Electrophilic aromatic substitution occurs at the position ortho to the activating amino group and meta to the deactivating acetyl group, yielding 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.

-

Step 3: Amination. The resulting α-bromo ketone is reacted with tert-butylamine. This is a nucleophilic substitution reaction where the amine displaces the bromine atom on the ethanone side chain to form 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone.

-

Step 4: Reduction. The ketone functional group is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol. This non-stereoselective reduction of the carbonyl group creates the chiral center and yields the final racemic product, this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized structure of this compound is confirmed through a suite of analytical techniques.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a fingerprint of the molecule. Key signals in CDCl₃ include distinct doublets for the two aromatic protons, a multiplet for the carbinol proton (-CH(OH)-), multiplets for the adjacent methylene protons (-CH₂-), and a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of 12 unique carbon environments, corresponding to the molecular formula. Specific chemical shifts are observed for the aromatic carbons, the two aliphatic side-chain carbons, and the carbons of the tert-butyl group.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum exhibits a characteristic isotopic cluster pattern for the molecular ion, confirming the presence of one bromine and one chlorine atom. The M+2 peak is reported at m/z 323.01.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. Characteristic absorption bands are observed for N-H stretching of the primary amine, O-H stretching of the alcohol, C-H stretching of the alkyl groups, and C=C stretching of the aromatic ring.[7]

Structure-Activity Relationship (SAR) and Biological Context

The principles of Structure-Activity Relationships (SAR) correlate the chemical structure of a molecule with its biological activity, guiding the design of more potent and selective drugs.[11][12]

Interaction with the β2-Adrenergic Receptor

As an analog of Clenbuterol, this compound acts as an agonist at the β2-adrenergic receptor (β2AR), a classic G-protein coupled receptor (GPCR).[13] Agonist binding initiates a conformational change in the receptor, which in turn activates an intracellular signaling cascade.

Caption: Simplified β2-adrenergic receptor signaling pathway.

The key interactions, extrapolated from studies of other β2-agonists, are:

-

The protonated amine of the side chain forms an ionic bond with a highly conserved aspartate residue in transmembrane helix 3 (TM3).

-

The hydroxyl group and the amine's hydrogen atom form hydrogen bonds with serine residues in TM5.

-

The substituted aromatic ring sits in a hydrophobic pocket formed by residues from several transmembrane helices.

Analysis of Key Structural Features

-

The Ethanolamine Moiety: This is the pharmacophore, essential for the primary binding interactions with the receptor's key serine residues. Its presence is non-negotiable for agonist activity in this class.

-

The N-tert-butyl Group: This large, sterically hindering group is crucial for β2 selectivity. It prevents effective binding to the slightly different conformation of the β1 receptor binding pocket, thereby reducing cardiac side effects associated with β1 stimulation.

-

Aromatic Ring Substituents: The substitution pattern on the phenyl ring modulates the molecule's electronic properties and lipophilicity. Compared to Clenbuterol (3,5-dichloro), this compound has a 3-bromo, 5-chloro substitution. The replacement of a chlorine atom with a larger, more polarizable bromine atom can subtly alter the van der Waals and electronic interactions within the receptor's binding pocket. This can influence binding affinity, residence time, and ultimately, the potency and duration of action of the molecule. The 4-amino group is known to be critical for high-potency agonist activity in this class of compounds.

Conclusion

The molecular structure of this compound is a nuanced subject of significant importance in both pharmaceutical analysis and medicinal chemistry. This guide has established its definitive chemical identity as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, a racemic compound whose structure is confirmed by a logical synthetic route and a full suite of spectroscopic data. The analysis of its key structural features—the ethanolamine pharmacophore, the β2-selective N-tert-butyl group, and the unique halogen substitution pattern on the aromatic ring—provides a solid foundation for understanding its interaction with the β2-adrenergic receptor. A thorough grasp of this molecular blueprint is indispensable for professionals engaged in the development, manufacturing, and regulation of drugs where this compound may be present, and for researchers exploring the structure-activity landscape of adrenergic agonists.

References

- Organic Spectroscopy International. (2016, October 4). This compound.

- Sunway Pharm Ltd. This compound - CAS:37153-52-9.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763157, this compound. PubChem. Retrieved from [Link]

- LookChem. (n.d.). Cas 37153-52-9, this compound.

-

Global Substance Registration System. (n.d.). This compound. Available at: [Link]

- BenchChem. (n.d.). Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure of an Agonist-Bound Beta-2 Adrenergic Receptor.

- Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE.

- Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. (2016). Synthesis and Characterization of this compound. Medicinal Chemistry, 6(8), 546-549.

- Vullings, P. J., et al. (2001). Determination of Clenbuterol in Bovine Liver by Combining Matrix Solid-Phase Dispersion and Molecularly Imprinted Solid-Phase Extraction Followed by Liquid Chromatography/Electrospray Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 73(15), 3765-3770.

-

Hilaris Publisher. (2016). Synthesis and Characterization of this compound. Available at: [Link]

-

ResearchGate. (2016). Synthesis and Characterization of this compound. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of mabuterol, clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, and clencyclohexerol. Available at: [Link]

- Rosenbaum, D. M., et al. (2011). Structure and function of an irreversible agonist-β2 adrenoceptor complex.

-

Wikipedia. (n.d.). Beta2-adrenergic agonist. Retrieved from [Link]

-

Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD Vault. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of this compound | Semantic Scholar [semanticscholar.org]

- 2. This compound | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 37153-52-9 [chemicalbook.com]

- 5. This compound - CAS:37153-52-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. Cas 37153-52-9,this compound | lookchem [lookchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 8. 37153-52-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. collaborativedrug.com [collaborativedrug.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Bromoclenbuterol

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Bromoclenbuterol (1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol), a critical compound often identified as a β-agonist and a process-related impurity in the synthesis of Clenbuterol.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and foundational data essential for analytical method development, formulation design, and quality control. We will explore the physicochemical properties, outline robust methodologies for solubility and stability assessment, and discuss potential degradation pathways.

Introduction: Understanding this compound

This compound, with the chemical formula C12H18BrClN2O, is a sympathomimetic amine structurally related to Clenbuterol.[2] Its significance in pharmaceutical sciences is twofold: it is investigated for its own potential as a β2-agonist and, more commonly, it is monitored and controlled as a critical impurity (Impurity F) during the manufacturing of Clenbuterol. The presence of impurities can significantly impact the efficacy and safety of an active pharmaceutical ingredient (API). Therefore, a thorough understanding of this compound's properties is paramount for ensuring the quality of pharmaceutical products.

The molecular structure of this compound features a halogenated aromatic ring, an ethanolamine side chain, and a tert-butyl group.[3] This combination of hydrophilic elements (amino and hydroxyl groups) and lipophilic components (halogenated ring and tert-butyl group) results in a balanced amphiphilic character that dictates its solubility and interaction with biological systems.[3]

Physicochemical Properties

A summary of this compound's key chemical and physical properties is presented below. These parameters are fundamental to predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BrClN₂O | [1][2] |

| Molecular Weight | 321.64 g/mol | [1][2] |

| CAS Number | 37153-52-9 | [2] |

| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [2] |

| Boiling Point | 430.3°C at 760 mmHg (Predicted) | [1] |

| Density | 1.424 g/cm³ (Predicted) | [1] |

| pKa | 13.48 (Predicted) | [1] |

Solubility Profile of this compound

Determining the solubility of an API is a critical first step in the formulation development process.[4] The objective is typically to maintain the API in a dissolved state to ensure bioavailability and stability over the product's shelf life.[4] The solubility of this compound, like many APIs, is influenced by its molecular structure and the nature of the solvent.

The hydrochloride salt form of related compounds demonstrates enhanced aqueous solubility compared to the free base, a common strategy to improve dissolution properties in pharmaceutical applications.[3] For this compound, its amphiphilic nature suggests moderate lipophilicity, allowing it to interact with both aqueous and lipid environments.[3]

Qualitative Solubility Data

Based on its structural similarity to Clenbuterol and general principles of organic chemistry, the following qualitative solubility profile can be anticipated.

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Sparingly Soluble | The polar amine and hydroxyl groups contribute to water solubility, but the halogenated aromatic ring and tert-butyl group limit it. Solubility is expected to be pH-dependent. |

| Methanol / Ethanol | Soluble | Alcohols are effective at solvating both the polar and non-polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent capable of dissolving a wide range of compounds.[5] |

| Acetonitrile | Soluble | A common polar aprotic solvent used in reversed-phase HPLC. |

| Aqueous Buffers (pH 1.2-6.8) | Variable | Solubility is expected to be lowest in this pH range, which is critical for Biopharmaceutics Classification System (BCS) assessment.[6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of an API due to its reliability.[6][7] The protocol below provides a self-validating system for generating accurate solubility data.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[7]

-

Temperature Control (37 ± 1 °C): Mimics physiological conditions, which is relevant for biopharmaceutical assessment.[6]

-

pH Range (1.2, 4.5, 6.8): This range is stipulated by regulatory guidance (e.g., WHO) for BCS classification, as it represents the pH conditions of the gastrointestinal tract.[6]

-

Equilibration Time: Monitoring concentration over time (e.g., 24, 48, 72 hours) until it plateaus is crucial to confirm that true equilibrium has been reached.[6]

-